5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol
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Description
5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 26-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
, also known as 5-cttl, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. In humans, is involved in the cerebrotendinous xanthomatosis (CTX) pathway, congenital bile acid synthesis defect type II pathway, bile acid biosynthesis pathway, and congenital bile acid synthesis defect type III pathway. is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, 27-hydroxylase deficiency, and the zellweger syndrome pathway.
Properties
CAS No. |
862-53-3 |
---|---|
Molecular Formula |
C27H48O4 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
XJZGNVBLVFOSKJ-XZULNKEGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO |
862-53-3 | |
physical_description |
Solid |
Synonyms |
5 beta-cholestane-3alpha,7alpha,12alpha,26-tetrol 5-CTTL 5beta-cholestane 3alpha,7alpha,12alpha,27-tetrol cholestane-3,7,12,26(27)-tetrol cholestane-3,7,12,26-tetrol cholestane-3,7,12,26-tetrol, (3alpha,5alpha,7alpha,12alpha)-isomer cholestane-3,7,12,27-tetrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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